

5-Chloro-2-methylbenzotrile molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-2-methylbenzotrile

CAS No.: 50712-70-4

Cat. No.: B1295453

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An In-Depth Technical Guide to **5-Chloro-2-methylbenzotrile**: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

5-Chloro-2-methylbenzotrile is a substituted aromatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive nitrile group and a chlorinated toluene scaffold, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of **5-Chloro-2-methylbenzotrile**, with a focus on its relevance to researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of **5-Chloro-2-methylbenzonitrile** consists of a benzene ring substituted with a nitrile ($-C\equiv N$) group, a methyl ($-CH_3$) group, and a chlorine ($-Cl$) atom. The IUPAC name for this compound is **5-chloro-2-methylbenzonitrile**.^[1] Its chemical structure and key properties are summarized below.

Property	Value	Source
IUPAC Name	5-chloro-2-methylbenzonitrile	[1]
CAS Number	50712-70-4	[1]
Molecular Formula	C_8H_6ClN	[1]
Molecular Weight	151.59 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	43-45 °C	
Boiling Point	86 °C at 3 mmHg	
Flash Point	109 °C	
SMILES	<chem>CC1=C(C=C(C=C1)Cl)C#N</chem>	[1]
InChIKey	HFBZPKYQUFLCEL-UHFFFAOYSA-N	[1]

Synthesis of 5-Chloro-2-methylbenzonitrile

A common and industrially scalable method for the synthesis of aryl nitriles is the Sandmeyer reaction.^{[2][3]} This reaction involves the diazotization of an aryl amine followed by treatment with a copper(I) cyanide salt.^{[4][3]} In the case of **5-Chloro-2-methylbenzonitrile**, the logical precursor would be 4-chloro-2-methylaniline.

Plausible Synthetic Workflow: Sandmeyer Reaction

The following is a representative, step-by-step protocol for the synthesis of **5-Chloro-2-methylbenzonitrile** via the Sandmeyer reaction.

Step 1: Diazotization of 4-chloro-2-methylaniline

- In a well-ventilated fume hood, prepare a solution of 4-chloro-2-methylaniline in an aqueous acidic medium (e.g., hydrochloric acid).
- Cool the solution to 0-5 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

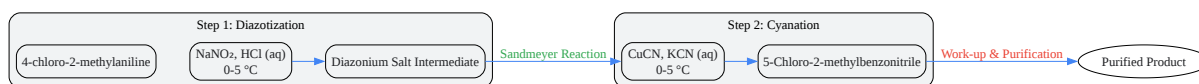
Step 2: Cyanation (Sandmeyer Reaction)

- In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
- Cool this cyanide solution to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

- Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

- The crude **5-Chloro-2-methylbenzonitrile** can be further purified by recrystallization or column chromatography.



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A plausible synthetic workflow for **5-Chloro-2-methylbenzonitrile**.

Spectroscopic Characterization

The structural elucidation of **5-Chloro-2-methylbenzonitrile** relies on standard spectroscopic techniques.

- Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M^+) at $m/z \approx 151$, corresponding to the molecular weight of the compound.[5] The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (approximately a 3:1 ratio of M^+ to $M+2^+$ peaks).
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong, sharp absorption band around $2220-2240\text{ cm}^{-1}$, characteristic of the $C\equiv N$ stretching vibration of the nitrile group. Other significant peaks would include C-H stretching vibrations of the methyl group and the aromatic ring, and C-Cl stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
 - ^{13}C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms, including the nitrile carbon, the methyl carbon, and the six aromatic carbons.

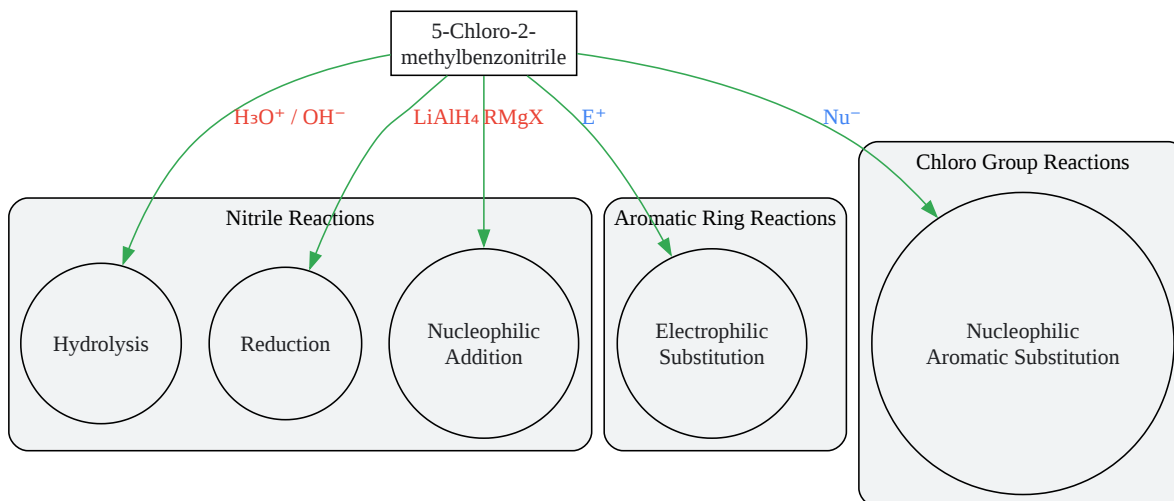
Based on data for structurally similar compounds, the following are the predicted ^{13}C NMR chemical shifts for **5-Chloro-2-methylbenzonitrile** in CDCl_3 .^[5]

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-CN	~118
C-Cl	~134
C-CH ₃	~140
-CH ₃	~20
Aromatic CHs	128 - 133

Reactivity and Applications in Drug Discovery

The chemical reactivity of **5-Chloro-2-methylbenzonitrile** is dictated by its functional groups.

- **Nitrile Group:** The nitrile group can undergo a variety of transformations, including:
 - **Hydrolysis:** Conversion to a carboxylic acid or an amide under acidic or basic conditions.
 - **Reduction:** Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH_4).
 - **Addition Reactions:** Nucleophilic addition of Grignard reagents or organolithium compounds to form ketones after hydrolysis.
- **Aromatic Ring:** The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing substituents. The chloro and methyl groups are ortho, para-directing, while the nitrile group is a meta-directing deactivator.
- **Chloro Group:** The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.



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Reactivity profile of **5-Chloro-2-methylbenzotrile**.

In the context of drug discovery, **5-Chloro-2-methylbenzotrile** is a valuable building block. For instance, related fluorinated benzotriles are used in the synthesis of kinase inhibitors.[6] The nitrile group can be a key pharmacophore or a precursor to other functional groups in the final active pharmaceutical ingredient (API). The chloro-substituent can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

Safety and Handling

5-Chloro-2-methylbenzotrile is classified as an irritant and requires careful handling.

Hazard Statement	Description
H319	Causes serious eye irritation

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Do not breathe dust.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

5-Chloro-2-methylbenzotrile is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis is readily achievable through established methods like the Sandmeyer reaction. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in research and development. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.

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- To cite this document: BenchChem. [5-Chloro-2-methylbenzotrile molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295453/docs#5-chloro-2-methylbenzotrile-molecular-structure-and-weight>]

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